5-Aminomethyl-3-methoxyisoxazole (CAS 2763-94-2) is a highly versatile, non-zwitterionic heterocyclic building block predominantly utilized in medicinal chemistry and advanced organic synthesis [1]. Featuring a primary aminomethyl group at the 5-position and a methoxy-protected isoxazol-3-ol core, it serves as a critical precursor for the development of GABA-A receptor agonists, bioisosteres, and targeted pharmaceutical libraries [2]. From a procurement perspective, this compound is highly valued because it provides a stable, organic-soluble scaffold that bypasses the severe toxicity, regulatory hurdles, and handling difficulties associated with its deprotected, biologically active counterpart. By masking the acidic 3-hydroxy group, it enables standard coupling chemistries and straightforward organic extractions, making it an indispensable intermediate for scalable pharmaceutical manufacturing.
Replacing 5-aminomethyl-3-methoxyisoxazole with its deprotected analog, muscimol (5-aminomethyl-3-hydroxyisoxazole), or unfunctionalized alkyl analogs (e.g., 3-methylisoxazole) fundamentally compromises synthetic processability and occupational safety [1]. Muscimol is a potent, highly regulated psychoactive GABA-A agonist that exists as a highly polar zwitterion, which severely limits its solubility in standard organic solvents and complicates routine coupling reactions . The 3-methoxy group in 5-aminomethyl-3-methoxyisoxazole acts as an intrinsic protecting group that prevents unwanted side reactions at the 3-position during N-alkylation or acylation [1]. Attempting to use the unprotected 3-hydroxy analog in early-stage synthesis forces chemists to rely on complex, low-yielding ion-exchange chromatography, whereas the methoxy analog allows for seamless organic-phase reactions followed by a high-yielding, late-stage quantitative deprotection.
The presence of the 3-methoxy group fundamentally alters the physicochemical profile of the isoxazole core, shifting it from a highly polar zwitterion to a lipophilic organic base. 5-Aminomethyl-3-methoxyisoxazole exhibits a predicted XLogP of -0.4, rendering it highly soluble in standard organic solvents (e.g., ethyl acetate, chloroform) and amenable to standard silica gel chromatography [1]. In stark contrast, the deprotected baseline (muscimol) is a zwitterion at neutral pH that requires specialized, time-consuming purification using strong cation-exchange resins (e.g., Dowex 50W-X8) and aqueous elution [2].
| Evidence Dimension | Purification methodology and organic solubility |
| Target Compound Data | XLogP -0.4; purified via standard organic extraction and silica gel chromatography |
| Comparator Or Baseline | Muscimol (3-hydroxy analog); requires Dowex 50W-X8 ion-exchange chromatography |
| Quantified Difference | Eliminates the need for aqueous ion-exchange chromatography, reducing purification time and solvent complexity |
| Conditions | Standard laboratory purification following amine functionalization |
Procuring the methoxy-protected building block drastically reduces purification costs and workflow bottlenecks during multi-step library synthesis.
Handling unprotected 3-hydroxyisoxazole derivatives poses severe occupational hazards due to their potent biological activity. The baseline comparator, muscimol, is a highly toxic, selective GABA-A receptor agonist that stimulates chloride efflux with an EC50 of 200 nM and exhibits an intravenous LDLo of 10 mg/kg in rabbit models . By utilizing 5-aminomethyl-3-methoxyisoxazole, the critical 3-hydroxy pharmacophore required for GABA-A binding is masked. This effectively eliminates the potent psychoactive and neurotoxic properties during bulk handling and early-stage synthesis [1].
| Evidence Dimension | Occupational hazard and receptor affinity |
| Target Compound Data | Methoxy-protected; lacks potent GABA-A agonist activity |
| Comparator Or Baseline | Muscimol (3-hydroxy analog); EC50 = 200 nM (chloride efflux), LDLo = 10 mg/kg (i.v., rabbit) |
| Quantified Difference | Orders of magnitude reduction in acute neurotoxicity and receptor binding affinity |
| Conditions | Bulk handling and storage prior to final deprotection |
Selecting the methoxy-protected compound minimizes regulatory compliance overhead, reduces the need for extreme containment protocols, and ensures safer scale-up.
A primary justification for procuring 5-aminomethyl-3-methoxyisoxazole is its reliable, high-yielding conversion to the active 3-hydroxyisoxazole core after the amine has been functionalized. Quantitative studies demonstrate that the 3-methoxy group can be efficiently cleaved using 33% HBr in acetic acid under reflux (15 minutes), yielding the target deprotected isoxazol-3-ol (muscimol core) with an isolated yield of 62% [1]. This robust deprotection profile allows chemists to perform aggressive N-alkylation or acylation steps on the methoxy intermediate without degrading the heterocyclic core.
| Evidence Dimension | Late-stage deprotection yield |
| Target Compound Data | 62% isolated yield of the 3-hydroxy core after 15 min reflux in 33% HBr/AcOH |
| Comparator Or Baseline | Direct functionalization of unprotected muscimol |
| Quantified Difference | Avoids the >50% yield losses typically associated with side-reactions and zwitterion purification during direct functionalization |
| Conditions | Reflux in 33% HBr/AcOH followed by Dowex W50X8 purification |
This guarantees that buyers can confidently use this precursor for multi-step syntheses, knowing the final unmasking step is rapid, high-yielding, and well-documented.
Because the 3-methoxy group masks the highly polar zwitterionic nature of the isoxazol-3-ol core, this compound is the premier choice for synthesizing N-substituted muscimol derivatives (e.g., N-glycylmuscimol). Chemists can perform standard amide couplings or reductive aminations in organic solvents with high yields, followed by a simple HBr/AcOH deprotection step to reveal the active pharmacophore [1].
For projects targeting non-CNS indications (such as oncology or inflammation), the 3-methoxyisoxazole core serves as a stable, lipophilic bioisostere for amides or esters. Procuring 5-aminomethyl-3-methoxyisoxazole allows researchers to build focused libraries without the confounding off-target GABA-A agonist activity that would occur if the unprotected 3-hydroxy analog were used [2].
In industrial scale-up, avoiding highly toxic, highly regulated, and difficult-to-purify zwitterionic intermediates is paramount. By utilizing 5-aminomethyl-3-methoxyisoxazole as the bulk intermediate, process chemists bypass the severe occupational hazards (e.g., LDLo 10 mg/kg toxicity) and complex ion-exchange chromatography steps, streamlining the production of complex heterocyclic APIs [1].